molecular formula C15H14N2O4 B14600182 2,2'-(Methylenediimino)dibenzoic acid CAS No. 61098-02-0

2,2'-(Methylenediimino)dibenzoic acid

Cat. No.: B14600182
CAS No.: 61098-02-0
M. Wt: 286.28 g/mol
InChI Key: PMAPIPPKZXGDFA-UHFFFAOYSA-N
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Description

2,2'-(Methylenediimino)dibenzoic acid (C₁₅H₁₂O₄, molecular weight 256.257) is a bifunctional organic compound featuring two benzoic acid groups connected via a methylenediimino (–NH–CH₂–NH–) bridge . This structure imparts unique coordination capabilities, making it a valuable ligand in metal-organic frameworks (MOFs) and coordination polymers. The compound’s two carboxylic acid groups and flexible diimino spacer allow it to bind metal ions, forming extended networks with tunable porosity and functionality. Applications span heterogeneous catalysis, enantioselective synthesis, and gas storage, leveraging its ability to create uniform active sites in porous materials .

Properties

CAS No.

61098-02-0

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-[(2-carboxyanilino)methylamino]benzoic acid

InChI

InChI=1S/C15H14N2O4/c18-14(19)10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15(20)21/h1-8,16-17H,9H2,(H,18,19)(H,20,21)

InChI Key

PMAPIPPKZXGDFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCNC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Methylenediimino)dibenzoic acid typically involves the reaction of benzoic acid derivatives with methylenediimino compounds under controlled conditions. One common method includes the use of a condensation reaction where benzoic acid is reacted with formaldehyde and ammonia to form the desired product. The reaction is usually carried out in an acidic medium to facilitate the formation of the methylenediimino bridge.

Industrial Production Methods

Industrial production of 2,2’-(Methylenediimino)dibenzoic acid may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Methylenediimino)dibenzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2’-(Methylenediimino)dibenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,2’-(Methylenediimino)dibenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Spacer Group Modifications

  • 2,2'-[1,4-Phenylene-bis(carbonylimino)]dibenzoic Acid (B3): Substituting the methylenediimino bridge with a rigid 1,4-phenylene spacer introduces planarity, enhancing π-conjugation. This improves thermal stability and optical properties, as seen in derivatives used for blue-emitting materials . However, reduced flexibility limits its utility in MOFs requiring adaptable pore geometries.
  • 2,2'-[2,7-Naphthylene-bis(carbonylimino)]dibenzoic Acid (B4): The 2,7-naphthylene spacer extends π-conjugation further, yielding compounds with strong absorption in the UV-Vis range (λmax ~300–350 nm). Such derivatives exhibit high yields (96%) and applications in optoelectronics .
  • 4,4'-(Biimidazole-based) Dibenzoic Acid: Replacing the diimino group with biimidazole creates a ligand with dual N-donor and carboxylate binding sites. This versatility enables diverse coordination modes in Zn(II) and Cd(II) polymers, as demonstrated in pH-dependent structural variations .

Functional Group Additions

  • Ferrocene-Based Dibenzoic Acids: Incorporating ferrocene units introduces redox activity, enabling applications in electrochemical sensors.

Physicochemical Properties

Property 2,2'-(Methylenediimino)dibenzoic Acid 2,2'-[1,4-Phenylene] Derivative 2,2'-[2,7-Naphthylene] Derivative Biimidazole-Based Analog
Solubility Moderate in DMSO, DMF Low (crystalline) Low (mp 274–276°C) pH-dependent
Thermal Stability ~250–300°C (estimated) >300°C >270°C >300°C
Luminescence Not reported Blue emission UV-Vis absorption Blue emission

MOF Design and Catalysis

  • Methylenediimino Derivative: Forms noninterpenetrating MOFs with Cd(II) nodes, enabling enantioselective catalysis (93% ee in diethylzinc additions) . The diimino spacer facilitates accessible active sites within porous channels.
  • Phenylene/Naphthylene Derivatives: Rigid spacers yield MOFs with larger surface areas (>3000 m²/g) and methane storage capacities (240 cm³/g at 36 atm) .

Coordination Polymers

  • Biimidazole-based ligands form pH-sensitive Zn(II) polymers with tunable fluorescence, useful in sensing applications . In contrast, methylenediimino derivatives prioritize catalytic functionality over luminescence.

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